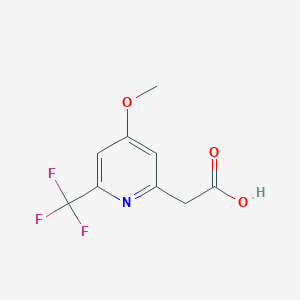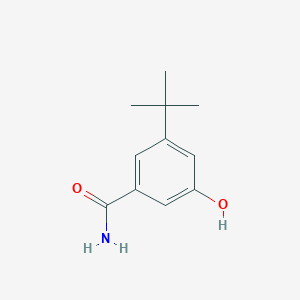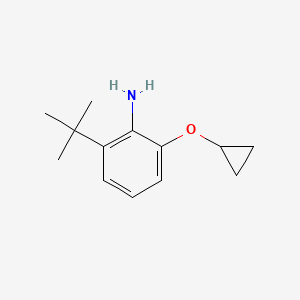
3-Chloro-5-cyclopropoxy-4-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-cyclopropoxy-4-isopropylpyridine is a chemical compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the third position, a cyclopropoxy group at the fifth position, and an isopropyl group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxy-4-isopropylpyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-5-cyclopropoxy-4-isopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify functional groups, such as reducing the cyclopropoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine, while oxidation with potassium permanganate can introduce a carboxyl group.
科学的研究の応用
3-Chloro-5-cyclopropoxy-4-isopropylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-5-cyclopropoxy-4-isopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the chlorine, cyclopropoxy, and isopropyl groups can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
3-Chloro-5-isopropylpyridine: Similar in structure but lacks the cyclopropoxy group.
3-Chloro-4-isopropylpyridine: Similar in structure but lacks the cyclopropoxy group and has a different substitution pattern.
3-Chloro-5-methylphenylcarbamate: Contains a chlorine atom and a carbamate group but has a different core structure.
Uniqueness
3-Chloro-5-cyclopropoxy-4-isopropylpyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
3-chloro-5-cyclopropyloxy-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)11-9(12)5-13-6-10(11)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
LGIGEQJSFYPQST-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=NC=C1OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


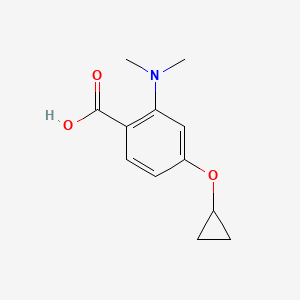
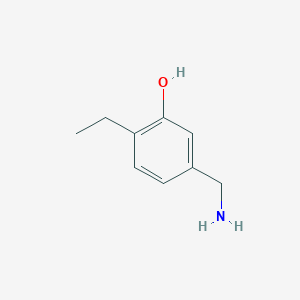
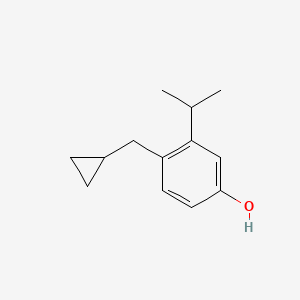
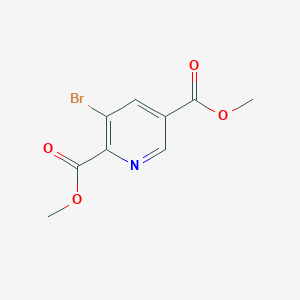

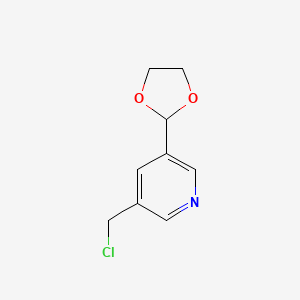
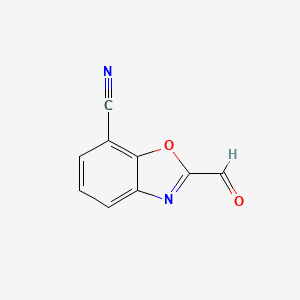
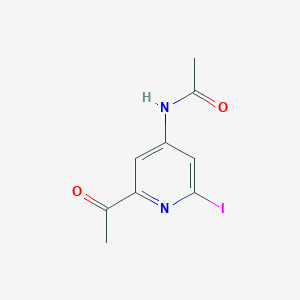
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
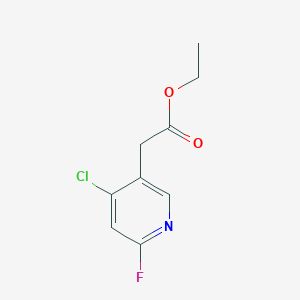
![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)
